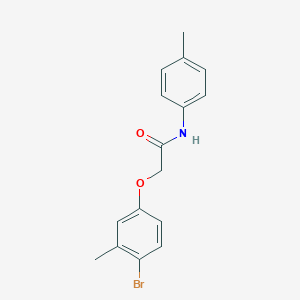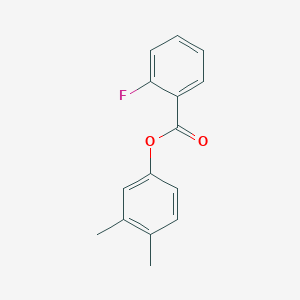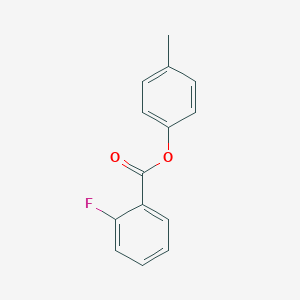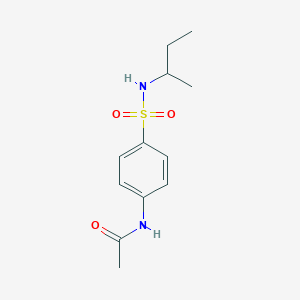![molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its potential use in cancer therapy.
作用機序
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the activity of protein kinase B (PKB/Akt) by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which include a variety of proteins involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity leads to the induction of apoptosis in cancer cells and to the sensitization of these cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3) and p70S6 kinase, which are involved in a variety of cellular processes. It has also been shown to inhibit the growth of other types of cancer cells, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One advantage of using 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine in lab experiments is its potent inhibitory activity against PKB/Akt. This allows researchers to study the effects of PKB/Akt inhibition on various cellular processes and to test the efficacy of this compound in cancer therapy. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine. One direction is to study the effects of this compound on other types of cancer cells and to determine the optimal dosing and administration regimens for its use in cancer therapy. Another direction is to study the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, there is a need to develop more potent and selective inhibitors of PKB/Akt that can be used in cancer therapy with fewer side effects.
科学的研究の応用
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that promotes cell survival and proliferation. Inhibition of PKB/Akt activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to chemotherapy and radiation therapy.
特性
製品名 |
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
|---|---|
分子式 |
C12H9F3N2OS |
分子量 |
286.27 g/mol |
IUPAC名 |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
InChIキー |
AJGXZYXSVJUKBU-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)


![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)




![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)

